Octyl Alpha-L-Altropyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol, a hydroxy fatty acid, or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol . Octyl alpha-L-altropyranoside is a small molecule with the chemical formula C14H28O6 and a molecular weight of 292.368 Da .
Preparation Methods
The synthesis of octyl alpha-L-altropyranoside typically involves the glycosylation of a sugar moiety with an octyl alcohol. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the glycosidic bond . Industrial production methods may involve the use of enzymatic processes to achieve higher specificity and yield .
Chemical Reactions Analysis
Octyl alpha-L-altropyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups are replaced by other functional groups.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions to yield the sugar and octyl alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Octyl alpha-L-altropyranoside has several scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of octyl alpha-L-altropyranoside involves its interaction with membrane proteins, particularly aquaporins . It facilitates the solubilization and stabilization of these proteins by forming micelles around them, thereby maintaining their functional integrity . The molecular targets include membrane proteins such as aquaporin Z, and the pathways involved include the osmoregulation and maintenance of cell turgor .
Comparison with Similar Compounds
Octyl alpha-L-altropyranoside can be compared with other similar compounds such as:
Octyl beta-D-glucopyranoside: Another fatty acyl glycoside with similar surfactant properties but different sugar moiety.
Octyl alpha-D-glucopyranoside: Similar in structure but with a different stereochemistry at the sugar moiety.
Octyl beta-D-altropyranoside: Similar in structure but with a different stereochemistry at the glycosidic bond.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its interaction with biological molecules and its effectiveness as a surfactant .
Properties
Molecular Formula |
C14H28O6 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12-,13+,14+/m0/s1 |
InChI Key |
HEGSGKPQLMEBJL-QSLWVIQJSA-N |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.